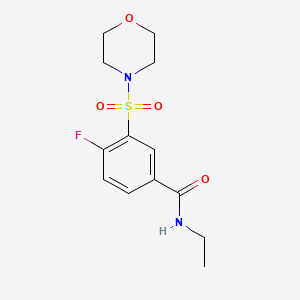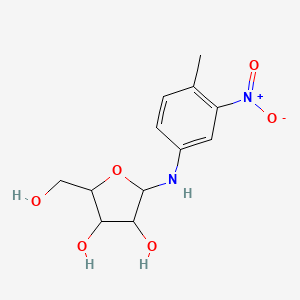
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as E-3810, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound is known to inhibit the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in the formation of new blood vessels. Inhibition of VEGFR2 activity can prevent the growth of new blood vessels, which is a key process in the development and progression of many types of cancer.
Mecanismo De Acción
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide inhibits the activity of VEGFR2, which is a key protein involved in the formation of new blood vessels. By blocking the activity of VEGFR2, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can prevent the growth of new blood vessels, which is a critical process in the development and progression of many types of cancer.
Biochemical and physiological effects:
In addition to its effects on VEGFR2 activity, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of several other proteins involved in cancer development and progression, including c-Met and Axl. Additionally, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key process in preventing the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in lab experiments is that it is a well-characterized inhibitor of VEGFR2 activity. This compound has been studied extensively in preclinical models of cancer, and its effects on cancer cells and tumors are well-understood. Additionally, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is relatively easy to synthesize and can be obtained in high purity.
One limitation of using N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in lab experiments is that it is a small molecule inhibitor, which means that it may not be effective in all types of cancer cells or tumors. Additionally, the effects of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide on normal cells and tissues are not well-understood, which could limit its potential use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of combination therapies that include N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide and other drugs that target different aspects of cancer development and progression. Additionally, there is interest in studying the effects of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide on other types of cancer cells and tumors, as well as its potential use in combination with other types of cancer treatments, such as radiation therapy or immunotherapy. Finally, there is interest in studying the effects of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide on normal cells and tissues, in order to better understand its potential side effects and limitations.
Métodos De Síntesis
The synthesis of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been described in several research articles. One such method involves the reaction of 4-fluoro-3-nitrobenzoic acid with N-ethylmorpholine in the presence of a reducing agent, followed by sulfonation with sulfur trioxide and subsequent reduction with sodium borohydride. This method yields N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide with a high degree of purity and has been used in many studies of this compound.
Aplicaciones Científicas De Investigación
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of tumors in animal models of cancer.
Propiedades
IUPAC Name |
N-ethyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-2-15-13(17)10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOUJJVUYFQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)

![N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)
![diethyl [4-(2,3-dimethylphenoxy)butyl]malonate](/img/structure/B4976384.png)
![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
![(3-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B4976387.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(2-methoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4976398.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B4976401.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4976410.png)



![3-(2-fluorophenyl)-5-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4976428.png)
